molecular formula C24H27N5O3 B2447818 N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide CAS No. 1251608-45-3

N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide

Cat. No. B2447818
CAS RN: 1251608-45-3
M. Wt: 433.512
InChI Key: ZXAZOMDKJNIFPF-UHFFFAOYSA-N
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Description

“N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide” is a complex organic compound. It contains several functional groups including an ethoxyphenyl group, a 1,2,3-triazole ring, a piperidinyl group, and a benzamide group. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Piperidines, for example, are often synthesized through cyclization reactions . The 1,2,3-triazole ring could be formed through a [3+2] cycloaddition, also known as a click reaction .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the ethoxy group could be cleaved by strong acids or bases, and the amide could undergo hydrolysis. The triazole ring is generally stable but could potentially be reduced .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups. For example, the presence of the polar amide group could enhance solubility in water, while the ethoxyphenyl and piperidinyl groups could contribute to lipophilicity .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives similar to the chemical structure , particularly those incorporating the 1,2,4-triazole moiety, exhibit significant antimicrobial properties. For instance, the synthesis and antimicrobial screening of compounds like 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives that incorporate the thiazole ring have demonstrated potential therapeutic intervention for the treatment of microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). Additionally, other research focusing on the synthesis and pharmacological evaluation of novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives has highlighted their significant biological activity against various microorganisms (Suresh, Lavanya, & Rao, 2016).

Receptor Studies

Compounds with a structure related to "N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide" have been utilized in receptor studies, specifically targeting the serotonergic system. For instance, research on [18F]p-MPPF, a radiolabeled antagonist, highlights its application in the study of 5-HT1A receptors using positron emission tomography (PET) (Plenevaux et al., 2000). This kind of study is critical for understanding neurotransmission and has implications in the diagnosis and treatment of neurological disorders.

Molecular Docking and Stability Analyses

Further research into benzimidazole derivatives bearing the 1,2,4-triazole as epidermal growth factor receptor (EGFR) inhibitors provides insight into the anti-cancer properties of such compounds. Through molecular docking and stability analyses, these studies offer a comprehensive understanding of the mechanism behind their anticancer properties, showcasing their potential in cancer therapy (Karayel, 2021).

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. If it shows promising activity, it could be further optimized and potentially developed into a new drug .

properties

IUPAC Name

N-[1-[1-(4-ethoxyphenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-3-32-21-10-8-20(9-11-21)29-16-22(26-27-29)24(31)28-14-12-19(13-15-28)25-23(30)18-6-4-17(2)5-7-18/h4-11,16,19H,3,12-15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAZOMDKJNIFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide

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